molecular formula C9H10BrNO B13622614 2-Amino-1-(4-bromophenyl)propan-1-one CAS No. 408350-88-9

2-Amino-1-(4-bromophenyl)propan-1-one

Cat. No.: B13622614
CAS No.: 408350-88-9
M. Wt: 228.09 g/mol
InChI Key: QYLHFDPIVWASPH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H10BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a bromophenyl group, and a propanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with nitroethane, followed by reduction and subsequent amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve the use of ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-bromophenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-bromophenyl)propan-1-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

408350-88-9

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)propan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3

InChI Key

QYLHFDPIVWASPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)N

Origin of Product

United States

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